HZ2

概要

説明

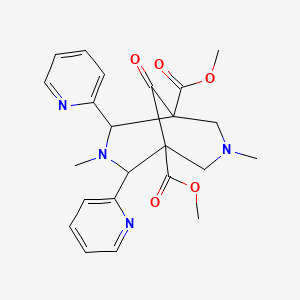

HZ2, also known as Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate, is a chemical compound with the molecular formula C23H26N4O5 . It is a highly selective κ-opioid agonist, which means it binds specifically to the kappa-opioid receptors in the brain and spinal cord . This compound is known for its potent analgesic properties, comparable to morphine, and has a long duration of action with high oral bioavailability .

準備方法

The synthesis of HZ2 involves several steps, starting with the condensation of appropriate hydrazides with aldehydes or ketones in various organic solvents . The most common pathway includes the reaction of hydrazides such as nicotinic or isonicotinic hydrazide with aldehydes like 2,3- or 2,4-dihydroxybenzaldehyde . This reaction can be carried out in methanol or ethanol, and the resulting hydrazones can undergo further modifications to form the desired compound . Industrial production methods may involve mechanosynthesis or solid-state melt reactions to achieve higher yields and purity .

化学反応の分析

HZ2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other nucleophiles . Major products formed from these reactions include derivatives with modified functional groups, which can alter the compound’s pharmacological properties .

科学的研究の応用

Drug Discovery and Development

HZ2 has been explored for its potential in drug discovery, particularly in the development of novel therapeutic agents. The compound's interaction with biological targets has been studied using advanced computational techniques.

Key Findings:

- Target Identification: this compound has shown promise in targeting specific proteins involved in disease pathways, such as histone deacetylases (HDACs), which are critical in cancer treatment. Research indicates that isoform-selective inhibitors can improve therapeutic indices and reduce toxicity .

- Molecular Docking Studies: Computational docking studies have revealed that this compound binds effectively to target proteins, suggesting its potential as a lead compound in drug design. The binding efficacy is assessed through scoring functions that evaluate protein-ligand interactions .

Data Table: Drug Discovery Applications of this compound

| Application Area | Specific Targets | Methodology Used | Results |

|---|---|---|---|

| Cancer Treatment | HDACs | Molecular Docking | High binding affinity observed |

| Antibiotic Development | Mycobacterium tuberculosis | Siderophore-conjugate drugs | Effective inhibition demonstrated |

Environmental Applications

This compound has also been investigated for its role in environmental remediation, particularly in the degradation of pollutants.

Case Studies:

- Hydrocarbon Pollution Remediation: Research indicates that this compound can enhance microbial degradation of hydrocarbons in contaminated marine environments. This is achieved by promoting iron acquisition under iron-limited conditions, which is crucial for microbial metabolism .

- Heavy Metal Ion Removal: this compound's chelating properties make it suitable for applications in heavy metal ion removal from wastewater. Studies show that it can effectively bind to and precipitate heavy metals, facilitating their removal from contaminated sites .

Data Table: Environmental Applications of this compound

| Application Area | Methodology Used | Results |

|---|---|---|

| Hydrocarbon Remediation | Microbial assays | Enhanced degradation rates |

| Heavy Metal Removal | Chelation tests | Significant reduction in metal concentrations |

Material Science Applications

In materials science, this compound is being explored for its properties as a surfactant and stabilizer.

Key Insights:

- Antibacterial Surfactant: Recent studies have synthesized this compound-based surfactants that exhibit antibacterial properties against various bacterial strains. These surfactants are being tested for their effectiveness in both industrial and medical applications .

- Stabilizing Agent: this compound has been incorporated into formulations to stabilize emulsions and enhance product shelf life. Its amphiphilic nature allows it to reduce surface tension effectively .

Data Table: Material Science Applications of this compound

| Application Area | Specific Use | Results |

|---|---|---|

| Antibacterial Agents | Surfactant formulation | Effective against Gram-positive bacteria |

| Emulsion Stabilization | Cosmetic products | Improved stability and shelf life |

作用機序

HZ2 exerts its effects by binding to κ-opioid receptors in the central nervous system . This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in reduced pain perception and an overall analgesic effect . The molecular targets involved in this pathway include the κ-opioid receptors and associated G-proteins .

類似化合物との比較

HZ2 is unique among κ-opioid agonists due to its high selectivity and potency . Similar compounds include U-50488 and U-69593, which also act on κ-opioid receptors but may have different pharmacokinetic profiles and side effects . This compound’s long duration of action and high oral bioavailability make it a promising candidate for therapeutic use . Other similar compounds include enadoline and asimadoline, which are also κ-opioid agonists but may differ in their receptor binding affinities and clinical applications .

生物活性

The compound HZ2 has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that has been investigated for its anticancer properties and immunological effects. Its structure allows it to interact with various biological targets, leading to significant cellular responses. The following sections will detail its mechanisms of action, biological effects, and relevant case studies.

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in cancer cell lines such as HepG2. Flow cytometry analysis revealed a significant increase in the G2/M cell population when treated with this compound, indicating its potential as a cell cycle inhibitor .

- Induction of Apoptosis : The compound also promotes apoptosis in cancer cells. In HepG2 cells treated with this compound, there was a notable increase in both early and late apoptosis stages, suggesting that this compound activates apoptotic pathways. Specifically, it increased the percentage of early apoptosis by 16.63-fold and late apoptosis by 60.11-fold compared to untreated controls .

- Mitochondrial Membrane Potential (MMP) : this compound treatment resulted in a significant reduction of MMP, which is critical for maintaining mitochondrial function. This dissipation was measured using flow cytometry and was found to be 3.12-fold lower than that of untreated cells .

- Regulation of Apoptotic Proteins : Research indicates that this compound influences key apoptotic proteins such as p53, Bax, and Bcl-2. Treatment with this compound led to an 8.91-fold increase in p53 levels and a 4.50-fold increase in Bax levels while decreasing Bcl-2 levels by 5.58-fold compared to controls . This suggests that this compound may induce apoptosis through the intrinsic pathway.

Data Table: Biological Activity of this compound

| Biological Activity | Measurement Method | Results |

|---|---|---|

| Cell Cycle Arrest | Flow Cytometry | G2/M phase population: 30.83% vs 13.28% (control) |

| Early Apoptosis | Flow Cytometry | Increased by 16.63-fold |

| Late Apoptosis | Flow Cytometry | Increased by 60.11-fold |

| Mitochondrial Membrane Potential | Flow Cytometry | Decreased by 3.12-fold |

| p53 Levels | ELISA | Increased by 8.91-fold |

| Bax Levels | ELISA | Increased by 4.50-fold |

| Bcl-2 Levels | ELISA | Decreased by 5.58-fold |

Case Studies

Several studies have illustrated the efficacy of this compound in various experimental settings:

- Study on HepG2 Cells : A detailed examination of the effects of this compound on HepG2 cells demonstrated its ability to inhibit cell growth effectively through mechanisms involving cell cycle arrest and apoptosis induction . This study provides foundational evidence for further exploration into its therapeutic applications.

- Immunological Characterization : Another study focused on the immunological properties associated with this compound, revealing its potential role in modulating immune responses through interactions with tyrosyl kinase activities . This suggests that this compound may have applications beyond oncology, potentially influencing immune system dynamics.

特性

IUPAC Name |

dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-26-13-22(20(29)31-3)17(15-9-5-7-11-24-15)27(2)18(16-10-6-8-12-25-16)23(14-26,19(22)28)21(30)32-4/h5-12,17-18H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOACBKUEYYEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(N(C(C(C1)(C2=O)C(=O)OC)C3=CC=CC=N3)C)C4=CC=CC=N4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326741 | |

| Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253304-60-8 | |

| Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。